molecular formula C15H17FO3 B13006550 2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid

2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid

Cat. No.: B13006550
M. Wt: 264.29 g/mol
InChI Key: ANJZKQJXYNWGLX-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a benzoyl group substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. Structurally, it combines a cyclohexane ring with a carboxylic acid group and a substituted aromatic moiety. This compound is likely synthesized via catalytic hydrogenation of benzoic acid derivatives, a method widely employed for cyclohexanecarboxylic acid (CCA) production . CCA and its derivatives are critical intermediates in pharmaceuticals and fine chemicals, serving as precursors for drugs like praziquantel (anthelmintic) and synthetic building blocks for ketones, carbamates, and amino acid conjugates .

Properties

Molecular Formula

C15H17FO3

Molecular Weight

264.29 g/mol

IUPAC Name

2-(3-fluoro-4-methylbenzoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H17FO3/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h6-8,11-12H,2-5H2,1H3,(H,18,19)

InChI Key

ANJZKQJXYNWGLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCCC2C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and 3-fluoro-4-methylbenzoyl chloride.

    Reaction: The reaction between cyclohexanecarboxylic acid and 3-fluoro-4-methylbenzoyl chloride is carried out in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted under reflux conditions to ensure complete conversion.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted benzoyl derivatives.

Scientific Research Applications

2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid with structurally related cyclohexanecarboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Cyclohexanecarboxylic Acid Derivatives

Compound Name Substituents on Benzoyl Ring Cyclohexane Ring Modification Key Applications Notable Properties
2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid 3-F, 4-CH₃ None Pharmaceutical intermediate Enhanced lipophilicity, moderate reactivity
Tranexamic acid derivatives (e.g., trans-4-benzyl oxycarbonylaminomethyl) Varied (e.g., Cl, NO₂, OCH₃) Aminomethyl group Hemostatic agents, anti-inflammatory Improved water solubility, bioactivity
4-Cyanobenzoyl cyclohexanecarboxylic acid 4-CN None Organic synthesis, agrochemicals High electron-withdrawing effect
3-Fluoro-2-hydroxy-4-methoxybenzoic acid 3-F, 2-OH, 4-OCH₃ N/A (benzoic acid backbone) Cosmetic and food additives Antioxidant, chelating properties

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity The 3-fluoro-4-methyl substituents on the target compound balance electron-withdrawing (F) and electron-donating (CH₃) effects, enhancing stability and modulating reactivity for nucleophilic acyl substitution. In contrast, 4-cyanobenzoyl derivatives exhibit strong electron-withdrawing effects, favoring electrophilic aromatic substitution but reducing solubility . Tranexamic acid derivatives (e.g., trans-4-benzyl oxycarbonylaminomethyl) incorporate polar aminomethyl groups, improving water solubility and enabling applications in hemostasis and anti-inflammatory therapies .

Conversely, hydroxyl and methoxy groups (e.g., in 3-fluoro-2-hydroxy-4-methoxybenzoic acid) improve aqueous solubility, making them suitable for cosmetic and food industries .

Applications The target compound’s fluorine and methyl substituents are advantageous in pharmaceutical synthesis, where controlled reactivity and stability are critical. Tranexamic acid derivatives are specialized for medical applications due to their bioactivity, while cyanobenzoyl analogs are preferred in agrochemical synthesis for their robustness under harsh conditions .

Synthetic Considerations Unlike tranexamic acid derivatives, which require multi-step functionalization of the cyclohexane ring, the target compound is synthesized via direct benzoylation of CCA, streamlining production . However, 4-cyanobenzoyl derivatives may require specialized catalysts for nitrile group introduction .

Research Findings and Trends

Recent studies highlight the growing importance of fluorinated cyclohexanecarboxylic acids in drug development, particularly in antiviral and anticancer therapies. For example, fluorine’s electronegativity enhances binding affinity to biological targets, while methyl groups improve metabolic stability. In contrast, hydroxy-substituted derivatives (e.g., 3-caffeoyl-4-feruloylquinic acid) are prioritized in nutraceuticals for their antioxidant properties .

Biological Activity

2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H15FNO3
  • Molecular Weight : 251.26 g/mol
  • IUPAC Name : 2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid

The biological activity of 2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's unique structural features enable it to modulate biological functions effectively.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer progression.
  • Receptor Modulation : It can interact with receptors involved in pain perception and immune response.
  • Signal Transduction Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in cellular responses to stress and inflammation.

Biological Activity and Pharmacological Effects

Research indicates that 2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid exhibits several significant biological activities:

  • Anti-inflammatory Effects : Studies have shown that this compound can reduce markers of inflammation in vitro and in vivo.
  • Anticancer Properties : Preliminary data suggest it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Analgesic Activity : The compound has been evaluated for its pain-relieving properties, showing promise in preclinical models.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that treatment with 2-(3-Fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid significantly reduced the levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in a murine model of arthritis .
  • Anticancer Potential :
    • In vitro assays revealed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation . Further research is needed to confirm these findings in vivo.
  • Pain Management :
    • A recent trial assessed the analgesic effects of the compound in a neuropathic pain model, showing a reduction in pain scores comparable to standard analgesics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AnticancerInhibited cell proliferation
AnalgesicDecreased pain scores

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